Cas no 641-12-3 (Sennidin A)

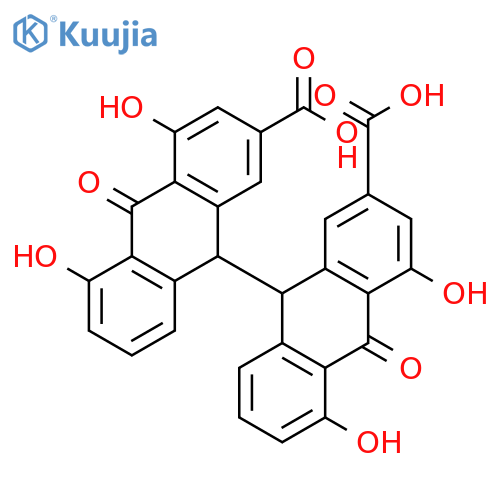

Sennidin A structure

商品名:Sennidin A

Sennidin A 化学的及び物理的性質

名前と識別子

-

- [9,9'-Bianthracene]-2,2'-dicarboxylicacid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-,(9R,9'R)-rel-(+)-

- [9,9'-Bianthracene]-2,2'-dicarboxylicacid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10...

- SENNIDINE A

- SENNIDINE A(RG) PrintBack

- Sennidin A

- (+)-4,5,4',5'-Tetrahydroxy-10,10'-dioxo-9,10,9',10'-tetrahydro-[9,9']bianthryl-2,2'-dicarbonsaeure

- (+)-4,5,4',5'-tetrahydroxy-10,10'-dioxo-9,10,9',10'-tetrahydro-[9,9']bianthryl-2,2'-dicarboxylic acid

- (R*,R*)-(+)-9,9',10,10'-Tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo(9,9'-bianthracene)-2,2'-dicarboxyli

- 1',1,8',8-Tetrahydroxy-10,10'-dihydroanthrone-3,3'-dicarboxylic acid

- dihydroxydianthrone

- EINECS 211-371-5

- SENECIONINE(SH)

- Sennidin

- Sennidin-B

- NSC658576

- 8257AH

- A14835

- 641-12-3

- 9,9'-Bianthracene]-2,2'-dicarboxylic acid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-, (9R,9'R)-

- Q27285465

- AKOS030573520

- DTXSID601318488

- (9R)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid

- FS-10383

- SennidinA

- SCHEMBL17166294

- CHEMBL5197294

- (9R,9'R)-4,4',5,5'-Tetrahydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro-[9,9'-bianthracene]-2,2'-dicarboxylic acid

- O8793FIM31

- UNII-O8793FIM31

- HY-N6936

- (R*,R*)-(+)-9,9',10,10'-Tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo(9,9'-bianthracene)-2,2'-dicarboxylic acid

- (9,9'-Bianthracene)-2,2'-dicarboxylic acid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-, (R*,R*)-(+)-

- CS-0027785

- (9,9'-BIANTHRACENE)-2,2'-DICARBOXYLIC ACID, 9,9',10,10'-TETRAHYDRO-4,4',5,5'-TETRAHYDROXY-10,10'-DIOXO-, (9R,9'R)-REL-(+)-

- (9,9'-Bianthracene)-2,2'-dicarboxylic acid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-, (R*,R*)-(+)-

- NS00041749

- AC-34224

- 4,4',5,5'-tetrahydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro-9,9'-bianthracene-2,2'-dicarboxylic acid

- SennidinB

- 9-(2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl)-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid

- FT-0688309

- [9,9'-Bianthracene]-2,2'-dicarboxylic acid, 9,9',10,10'-tetrahydro-4,4',5,5'-tetrahydroxy-10,10'-dioxo-

- F82149

- MFCD32662425

- DTXSID50862099

- FT-0603502

- 4,4',5,5'-Tetrahydroxy-10,10'-dioxo-9,9',10,10'-tetrahydro[9,9'-bianthracene]-2,2'-dicarboxylic acid

- SENNIDINEA

- CHEMBL227796

- DB-054610

- JPMRHWLJLNKRTJ-UHFFFAOYSA-N

-

- MDL: MFCD32662425

- インチ: 1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)

- InChIKey: JPMRHWLJLNKRTJ-UHFFFAOYSA-N

- ほほえんだ: O=C1C2C(=C([H])C([H])=C([H])C=2C([H])(C2C([H])=C(C(=O)O[H])C([H])=C(C=21)O[H])C1([H])C2C([H])=C([H])C([H])=C(C=2C(C2C(=C([H])C(C(=O)O[H])=C([H])C1=2)O[H])=O)O[H])O[H]

計算された属性

- せいみつぶんしりょう: 538.089997g/mol

- ひょうめんでんか: 0

- XLogP3: 4.8

- 水素結合ドナー数: 6

- 水素結合受容体数: 10

- 回転可能化学結合数: 3

- どういたいしつりょう: 538.089997g/mol

- 単一同位体質量: 538.089997g/mol

- 水素結合トポロジー分子極性表面積: 190Ų

- 重原子数: 40

- 複雑さ: 977

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ぶんしりょう: 538.5

じっけんとくせい

- 密度みつど: 1.695±0.06 g/cm3 (20 ºC 760 Torr),

- ようかいど: Insuluble (9.2E-8 g/L) (25 ºC),

- PSA: 189.66000

- LogP: 3.95820

Sennidin A 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1033-1 mg |

Sennidin A |

641-12-3 | 100.00% | 1mg |

¥1525.00 | 2022-04-26 | |

| abcr | AB167987-10 mg |

Sennidine A, tech.; . |

641-12-3 | 10 mg |

€143.00 | 2023-07-20 | ||

| Chengdu Biopurify Phytochemicals Ltd | BP1290-10mg |

Sennidin A |

641-12-3 | 98% | 10mg |

$290 | 2023-09-20 | |

| DC Chemicals | DCF-010-20 mg |

Sennidin A |

641-12-3 | >98%, Standard References Grade | 20mg |

$280.0 | 2022-02-28 | |

| Chengdu Biopurify Phytochemicals Ltd | BP1290-5mg |

Sennidin A |

641-12-3 | 98% | 5mg |

$160 | 2023-09-19 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1033-10 mg |

Sennidin A |

641-12-3 | 100.00% | 10mg |

¥6205.00 | 2022-04-26 | |

| MedChemExpress | HY-N6936-5mg |

Sennidin A |

641-12-3 | 5mg |

¥4030 | 2023-02-17 | ||

| Chengdu Biopurify Phytochemicals Ltd | BP1290-10mg |

Sennidin A |

641-12-3 | 98% | 10mg |

$290 | 2023-09-19 | |

| Chengdu Biopurify Phytochemicals Ltd | BP1290-20mg |

Sennidin A |

641-12-3 | 98% | 20mg |

$520 | 2023-09-19 | |

| TargetMol Chemicals | TN1033-5mg |

Sennidin A |

641-12-3 | 98% | 5mg |

¥ 11800 | 2023-09-15 |

Sennidin A 関連文献

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

推奨される供給者

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:641-12-3)Sennidin A

清らかである:>98%

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:641-12-3)Sennidin A

清らかである:99%/99%

はかる:5mg/10mg

価格 ($):299.0/508.0